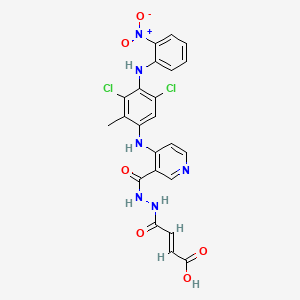

Fto-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H18Cl2N6O6 |

|---|---|

Molecular Weight |

545.3 g/mol |

IUPAC Name |

(E)-4-[2-[4-[3,5-dichloro-2-methyl-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C23H18Cl2N6O6/c1-12-17(10-14(24)22(21(12)25)28-16-4-2-3-5-18(16)31(36)37)27-15-8-9-26-11-13(15)23(35)30-29-19(32)6-7-20(33)34/h2-11,28H,1H3,(H,26,27)(H,29,32)(H,30,35)(H,33,34)/b7-6+ |

InChI Key |

LIJIAAXHNOJKMP-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)/C=C/C(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)C=CC(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Fto-IN-5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro mechanism of action of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented herein is synthesized from publicly available research, with a focus on the seminal study by Prakash M, et al., which describes a closely related compound, referred to as compound 11b. This document outlines the inhibitory activity, cellular effects, and methodologies used to characterize this class of FTO inhibitors.

Core Mechanism of Action: Selective FTO Inhibition

This compound and its analogues are designed as potent and selective inhibitors of the FTO protein, an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. The primary mechanism of action of this compound is the direct inhibition of FTO's catalytic activity, leading to a subsequent increase in the levels of N6-methyladenosine (m6A) in messenger RNA (mRNA). This targeted inhibition allows for the precise investigation of FTO's role in various biological processes.

Biochemical Potency and Selectivity

Quantitative in vitro assays are crucial for determining the potency and selectivity of FTO inhibitors. The following table summarizes the typical data obtained for a potent and selective FTO inhibitor like the one described by Prakash M, et al.

| Parameter | FTO | ALKBH5 | Selectivity (ALKBH5/FTO) |

| IC50 (nM) | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| Table 1: Biochemical Inhibition Data. The half-maximal inhibitory concentration (IC50) is determined through in vitro enzymatic assays. Selectivity is a critical parameter, with a high ratio indicating specific targeting of FTO over other m6A demethylases like ALKBH5. |

Cellular Effects of this compound

In a cellular context, the inhibition of FTO by this compound leads to a cascade of events stemming from the altered m6A landscape of the transcriptome. These effects have been primarily characterized in cancer cell lines, particularly in acute monocytic leukemia.

Modulation of m6A Levels and Target Gene Expression

Treatment of cells with this compound results in a dose-dependent increase in global m6A levels in mRNA. This alteration in RNA methylation affects the stability and translation of various transcripts, including key oncogenes. The study by Prakash M, et al. highlighted the modulation of MYC and RARA, known FTO target genes.

| Cell Line | Treatment | Effect on m6A Levels | Effect on MYC Expression | Effect on RARA Expression |

| NOMO-1 (Acute Monocytic Leukemia) | Prodrug of FTO inhibitor | Increased | Upregulation | Downregulation |

| Table 2: Cellular Effects of FTO Inhibition. The observed changes in gene expression are consistent with the known regulatory roles of FTO. |

Anti-proliferative Activity

By modulating the expression of key cellular proteins, FTO inhibition has been shown to exert anti-proliferative effects in cancer cells.

| Cell Line | IC50 / GI50 (µM) |

| NOMO-1 (Acute Monocytic Leukemia) | [Data not publicly available] |

| Table 3: Anti-proliferative Activity. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a measure of the compound's effectiveness in inhibiting cell growth. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro mechanism of action of this compound.

In Vitro FTO Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA oligonucleotide substrate

-

α-ketoglutarate

-

(NH4)2Fe(SO4)2·6H2O

-

Ascorbic acid

-

HEPES buffer

-

This compound or test compound

-

Detection reagent (e.g., formaldehyde dehydrogenase-coupled assay)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ferrous ammonium sulfate, and ascorbic acid.

-

Add the m6A-containing RNA substrate to the reaction mixture.

-

Add varying concentrations of this compound or the test compound.

-

Initiate the reaction by adding recombinant FTO protein.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the product formation (e.g., formaldehyde) using a suitable detection method.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Cultured cells (e.g., NOMO-1)

-

This compound or test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against FTO and a loading control (e.g., β-actin)

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble protein fractions by Western blotting using an anti-FTO antibody.

-

A stabilized FTO protein in the presence of the inhibitor will be evident by a shift in its melting curve to higher temperatures.

m6A Dot Blot Assay

This semi-quantitative method is used to assess changes in the global m6A levels in mRNA following inhibitor treatment.

Materials:

-

Cultured cells

-

This compound or test compound

-

RNA extraction kit

-

mRNA purification kit

-

Nylon membrane

-

UV crosslinker

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA and purify mRNA.

-

Denature the mRNA samples by heating.

-

Spot serial dilutions of the denatured mRNA onto a nylon membrane.

-

Crosslink the RNA to the membrane using UV light.

-

Block the membrane and incubate with an anti-m6A primary antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the dot intensity. An increase in signal intensity in the treated samples indicates an increase in m6A levels.

Signaling Pathways Modulated by this compound

The inhibition of FTO by this compound has been shown to impact downstream signaling pathways by altering the methylation status and subsequent expression of key regulatory genes.

Disclaimer: This document is intended for research and informational purposes only. The quantitative data for this compound is not fully available in the public domain and is represented here as a template for expected results based on related compounds. Researchers should refer to the primary literature for specific values.

Fto-IN-5: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Fto-IN-5, a potent and selective inhibitor of the Fat mass and obesity-associated (FTO) protein. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. This document details the scientific journey from conception to characterization of this compound, offering valuable insights for researchers in the field of drug discovery.

Discovery of this compound: A Fragment-Merging Strategy

This compound was identified and described by Prakash M. and colleagues in a 2021 publication in the Journal of Medicinal Chemistry.[1][2] The discovery of this potent inhibitor was the result of a rational, structure-based drug design strategy known as fragment-merging. This approach involved combining key structural features from previously reported FTO inhibitors to create a novel, more potent, and selective molecule.

The researchers merged fragments from a hydrazide-containing inhibitor and meclofenamic acid, another known FTO inhibitor. This innovative approach led to the synthesis of a series of analogues, among which compound 11b , later designated as this compound, demonstrated superior performance.

Chemical Synthesis of this compound

This compound, systematically named 2-((3-(2,4-dichlorophenyl)-[1][2][3]triazolo[4,3-a]pyridin-6-yl)thio)acetic acid, is a pyridine analogue. The detailed chemical synthesis is outlined in the supplementary materials of the foundational paper by Prakash M, et al. (2021). The synthesis is a multi-step process, the specifics of which are crucial for reproducibility and are best sourced directly from the primary literature to ensure accuracy.

Chemical Structure of this compound (Compound 11b)

Quantitative Data Summary

The inhibitory activity of this compound against the FTO protein was quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

| Compound | Target | IC50 (μM) | Assay Method | Reference |

| This compound (11b) | FTO | 0.089 | FTO demethylation assay |

Experimental Protocols

The characterization of this compound involved several key experiments to elucidate its biochemical activity and cellular effects. The detailed protocols are provided in the original research publication. Below is a summary of the methodologies employed.

FTO Demethylation Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of FTO.

-

Principle: A fluorescence-based or mass spectrometry-based assay is used to quantify the demethylation of an N6-methyladenosine (m6A)-containing RNA substrate by recombinant FTO protein. The inhibition of this reaction by a test compound is measured.

-

General Protocol:

-

Recombinant human FTO protein is incubated with an m6A-containing RNA oligonucleotide substrate.

-

The reaction is carried out in a buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.

-

Various concentrations of the test inhibitor (this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is then quenched, and the amount of demethylated product is quantified using a suitable detection method (e.g., fluorescence or LC-MS/MS).

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular N6-methyladenosine (m6A) Quantification

This assay determines the effect of the inhibitor on the overall levels of m6A in the mRNA of treated cells.

-

Principle: The total mRNA is extracted from cells treated with the inhibitor, and the m6A levels are quantified using a sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an m6A-specific antibody-based method (m6A dot blot).

-

General Protocol:

-

Acute monocytic leukemia (NOMO-1) cells are cultured and treated with this compound or a vehicle control for a specified period.

-

Total RNA is extracted from the cells using a standard RNA isolation kit.

-

mRNA is then purified from the total RNA.

-

The mRNA is digested into single nucleosides.

-

The levels of m6A and adenosine (A) are quantified by LC-MS/MS.

-

The m6A/A ratio is calculated to determine the change in m6A levels upon inhibitor treatment.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression levels of specific target genes in response to the inhibitor.

-

Principle: The mRNA levels of target genes (e.g., MYC and RARA) are quantified by reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using gene-specific primers in a real-time PCR instrument.

-

General Protocol:

-

NOMO-1 cells are treated with this compound or a vehicle control.

-

Total RNA is extracted and reverse transcribed into cDNA.

-

qRT-PCR is performed using primers specific for MYC, RARA, and a housekeeping gene (for normalization).

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

-

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylase activity of the FTO protein. This leads to an increase in the cellular levels of N6-methyladenosine (m6A) on target mRNAs. In the context of acute monocytic leukemia, FTO has been shown to regulate the expression of key oncogenes and tumor suppressors. The inhibition of FTO by this compound leads to the upregulation of the proto-oncogene MYC and the downregulation of the retinoic acid receptor alpha (RARA) gene. The precise mechanism by which FTO-mediated demethylation affects these specific transcripts is an area of ongoing research.

Caption: Mechanism of action of this compound in acute monocytic leukemia cells.

Conclusion

This compound represents a significant advancement in the development of selective FTO inhibitors. Its discovery through a rational fragment-merging approach underscores the power of structure-based drug design. The detailed characterization of its biochemical and cellular activities provides a solid foundation for its further development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work in the pursuit of novel therapies targeting the FTO pathway.

References

FTO-IN-5 and the Therapeutic Targeting of the FTO Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fat Mass and Obesity-Associated (FTO) protein, a ferrous iron and 2-oxoglutarate-dependent nucleic acid demethylase, has emerged as a significant therapeutic target for a range of pathologies, including obesity, metabolic disorders, and various cancers.[1][2][3] Its primary biological function involves the oxidative demethylation of N6-methyladenosine (m⁶A), the most abundant internal modification in messenger RNA (mRNA).[2][4] This epitranscriptomic regulation influences mRNA stability, splicing, and translation, thereby controlling the expression of key genes involved in critical cellular processes. The dysregulation of FTO activity is implicated in the progression of numerous diseases, making the development of potent and selective FTO inhibitors a key area of research. This guide provides an in-depth overview of the biological function of FTO, its role as a drug target, and presents available data on small molecule inhibitors, with a focus on providing a framework for understanding compounds like Fto-IN-5. While specific quantitative data and detailed experimental protocols for this compound are not publicly available in detail, this document leverages data from other well-characterized FTO inhibitors to provide a comprehensive technical resource.

The FTO Protein: Biological Function and Therapeutic Rationale

The FTO protein is a member of the AlkB family of non-heme iron-dependent dioxygenases. Its discovery as the first identified RNA demethylase revolutionized the field of epitranscriptomics.

Mechanism of Action

FTO catalyzes the demethylation of N⁶-methyladenosine (m⁶A) in an Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent manner. The demethylation process removes the methyl group from the adenosine base within RNA, thereby reversing the m⁶A modification. This reversible modification is a critical layer of gene expression regulation. The key components of this regulatory system are:

-

Writers: Methyltransferases like METTL3 and METTL14 that install the m⁶A mark.

-

Erasers: Demethylases such as FTO and ALKBH5 that remove the m⁶A mark.

-

Readers: Proteins like the YTH domain-containing family (YTHDF1-3) that recognize m⁶A and mediate downstream effects on RNA fate.

Biological Roles

FTO-mediated demethylation plays a crucial role in a wide array of biological processes:

-

Metabolism and Obesity: FTO is strongly associated with body mass index (BMI) and obesity. It influences adipogenesis, the differentiation of fat cells, and regulates energy homeostasis. Overexpression of Fto in animal models leads to increased food intake and obesity.

-

Cancer: FTO is dysregulated in various cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer. In these contexts, FTO can act as an oncogene by demethylating the transcripts of key cancer-related genes, such as MYC, leading to their increased expression and promoting tumor growth.

-

Neurological Functions: FTO is expressed in the brain and is involved in neuronal development and function. Aberrant FTO activity has been linked to neurological disorders.

The central role of FTO in these critical pathways makes it a compelling target for therapeutic intervention. Inhibition of FTO's demethylase activity can lead to an increase in m⁶A levels on target mRNAs, thereby modulating gene expression and potentially reversing pathological states.

FTO Inhibitors: Quantitative Data

While specific data for this compound is limited in publicly accessible literature, numerous small molecule inhibitors of FTO have been developed and characterized. The following tables summarize the quantitative data for some of these representative inhibitors.

| Inhibitor | Target | IC₅₀ (µM) | Assay Type | Reference |

| FTO-04 | FTO | 3.39 | Enzymatic Assay | |

| ALKBH5 | 39.4 | Enzymatic Assay | ||

| FTO-IN-14 | FTO | 0.45 | Enzymatic Assay | |

| CS1 (NSC 337766) | FTO | 0.1426 | In vitro (cell-free) | |

| Meclofenamic acid | FTO | ~12.5 | Enzymatic Assay | |

| Rhein | FTO | - | - | |

| FB23-2 | FTO | - | - |

Table 1: In Vitro Inhibitory Activity of Selected FTO Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| FTO-IN-1 | SCLC-21H | IC₅₀ = 2.1 µM | 50 µM | |

| RH30 | IC₅₀ = 5.3 µM | 50 µM | ||

| KP3 | IC₅₀ = 5.6 µM | 50 µM | ||

| FTO-IN-14 | MOLM13 | IC₅₀ = 0.7-5.5 µM | - | |

| NB4 | Induces apoptosis | - |

Table 2: Cellular Activity of Selected FTO Inhibitors

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of FTO inhibitors. Below are generalized methodologies based on published studies for key assays.

Recombinant FTO Expression and Purification

-

Construct Generation: The human FTO gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Lysis and Purification: Bacterial cells are harvested, lysed, and the protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Assessment: The purity of the recombinant FTO protein is assessed by SDS-PAGE.

In Vitro FTO Demethylase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylation of a methylated RNA substrate by FTO.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES buffer, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate, and ascorbic acid.

-

Substrate: A single-stranded RNA oligonucleotide containing one or more m⁶A modifications and a fluorescent reporter system is used as the substrate.

-

Inhibition Assay:

-

Recombinant FTO protein is incubated with the test inhibitor at various concentrations in the reaction buffer.

-

The methylated RNA substrate is added to initiate the demethylation reaction.

-

The reaction is allowed to proceed at room temperature for a defined period.

-

-

Detection: The demethylation activity is quantified by measuring the change in fluorescence, which is dependent on the methylation status of the RNA substrate.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular m⁶A Quantification Assay (LC-MS/MS)

This assay measures the global m⁶A levels in cellular mRNA following treatment with an FTO inhibitor.

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with high FTO expression) is cultured and treated with the FTO inhibitor or a vehicle control for a specified time.

-

mRNA Isolation: Total RNA is extracted from the cells, and mRNA is purified using oligo(dT)-magnetic beads.

-

RNA Digestion: The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m⁶A).

-

Data Analysis: The m⁶A/A ratio is calculated to determine the global m⁶A level in the mRNA. An increase in this ratio upon inhibitor treatment indicates FTO inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz.

Conclusion

The FTO protein stands as a validated and highly promising target for the development of novel therapeutics for a multitude of diseases, driven by its central role in RNA epitranscriptomics. The development of potent and selective small molecule inhibitors, exemplified by compounds like this compound and others discussed herein, offers a powerful strategy to modulate the m⁶A landscape and correct the dysregulated gene expression underlying various pathologies. Further research focused on the detailed characterization of these inhibitors and their in vivo efficacy will be critical in translating the therapeutic potential of FTO inhibition into clinical applications. This guide provides a foundational understanding for researchers and drug developers entering this exciting and rapidly evolving field.

References

Fto-IN-5: A Technical Deep Dive into a Novel m6A RNA Demethylase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, a key enzyme in N6-methyladenosine (m6A) RNA demethylation. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of gene expression and the therapeutic potential of FTO inhibition.

Core Concepts: FTO and m6A RNA Demethylation

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, translation, and transport. The reversible nature of this modification is controlled by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in a range of human diseases, including cancer, obesity, and neurological disorders.[1][2] FTO catalyzes the oxidative demethylation of m6A in an Fe(II)- and 2-oxoglutarate (2OG)-dependent manner.[3] By removing the methyl group from m6A, FTO can alter the fate of target mRNAs, thereby influencing various cellular processes.

This compound: A Potent and Selective FTO Inhibitor

This compound was developed through a fragment-merging approach, combining key structural features of previously reported FTO inhibitors to create a novel, highly potent, and selective compound.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its prodrug as reported by Prakash M, et al. (2021).[4]

| Parameter | This compound (Compound 11b) | This compound Prodrug | Notes |

| FTO IC50 | 0.029 ± 0.003 µM | - | In vitro FTO demethylation assay. |

| ALKBH5 IC50 | >100 µM | - | In vitro ALKBH5 demethylation assay. |

| Selectivity (ALKBH5/FTO) | >3400-fold | - | Calculated from IC50 values. |

| NOMO-1 Cell Viability (GI50) | - | 1.1 ± 0.1 µM | Cell viability assay after 72h treatment. |

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

In Vitro FTO/ALKBH5 Demethylation Assay

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO or ALKBH5.

Principle: The assay utilizes a single-stranded RNA (ssRNA) oligonucleotide containing a single m6A modification. The demethylation reaction is initiated by the addition of the enzyme and co-factors. The amount of demethylated product is quantified by liquid chromatography-mass spectrometry (LC-MS).

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the m6A-containing ssRNA substrate (e.g., 5'-r(GCA(m6A)CUG)-3'), 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in an appropriate buffer (e.g., HEPES).

-

Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant human FTO or ALKBH5 protein.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Quenching: Stop the reaction by adding a chelating agent like EDTA.

-

Analysis: Analyze the reaction mixture by LC-MS to separate and quantify the amounts of the m6A-containing substrate and the demethylated product.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular m6A Quantification (Dot Blot Assay)

This method is used to assess the global levels of m6A in total RNA or mRNA from cells treated with an FTO inhibitor.

Principle: RNA is spotted onto a membrane and probed with an antibody specific to m6A. The signal intensity, detected by chemiluminescence or fluorescence, is proportional to the amount of m6A in the sample.

Protocol:

-

Cell Treatment: Treat cells (e.g., NOMO-1 acute monocytic leukemia cells) with the this compound prodrug or vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA or purify mRNA from the treated cells.

-

RNA Denaturation: Denature the RNA samples by heating.

-

Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink using UV light.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the dot intensities to determine the relative m6A levels. Methylene blue staining can be used as a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to confirm the direct binding of a drug to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (FTO) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein that remains.

Protocol:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell suspensions to a range of different temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (FTO) using methods like Western blotting or mass spectrometry.

-

Melting Curve Generation: Plot the amount of soluble FTO as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Logical Relationships

FTO has been shown to regulate the expression of key oncogenes and tumor suppressors, thereby influencing major signaling pathways. The inhibition of FTO by this compound is expected to modulate these pathways.

FTO-Mediated m6A Demethylation and Gene Expression

The following diagram illustrates the core mechanism of FTO action and its inhibition by this compound.

Caption: FTO binds to m6A-modified RNA and removes the methyl group. This compound inhibits this process.

FTO's Role in Regulating MYC and RARA Expression

FTO has been demonstrated to regulate the expression of the proto-oncogene MYC and the retinoic acid receptor alpha (RARA) gene, both of which are critical in leukemia. Inhibition of FTO by a prodrug of this compound has been shown to increase m6A levels in the mRNA of these genes, leading to the upregulation of MYC and downregulation of RARA.

Caption: this compound inhibits FTO, leading to increased m6A levels and altered MYC and RARA expression.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an FTO inhibitor like this compound.

Caption: A typical workflow for characterizing a novel FTO inhibitor from synthesis to cellular assays.

Conclusion

This compound represents a significant advancement in the development of selective FTO inhibitors. Its high potency and selectivity make it a valuable tool for studying the biological roles of FTO and a promising lead compound for the development of novel therapeutics targeting m6A RNA demethylation in various diseases. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted.

References

- 1. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Fto-IN-5 and the WNT Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the role of the FTO protein in the WNT signaling pathway. It is important to note that, to date, no direct experimental studies have been published specifically investigating the effects of the pharmacological inhibitor Fto-IN-5 on the WNT signaling pathway. The information presented herein is therefore based on studies utilizing genetic knockdown or knockout of the FTO gene, or other pharmacological inhibitors of FTO. The findings are extrapolated to hypothesize the potential effects of this compound, an inhibitor of the FTO protein.

Executive Summary

The Fat Mass and Obesity-Associated Protein (FTO) is an RNA demethylase that has been identified as a critical regulator of the WNT signaling pathway. This guide provides a comprehensive overview of the current research detailing the intricate relationship between FTO and WNT signaling. Inhibition of FTO has been shown to exert a bimodal influence on the WNT pathway, generally leading to a suppression of the canonical WNT/β-catenin signaling cascade while concurrently activating non-canonical WNT pathways. This dual regulatory role positions FTO as a potential therapeutic target for diseases where WNT signaling is dysregulated, such as cancer. This document outlines the molecular mechanisms, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing the FTO-WNT axis, and presents visual diagrams of the involved pathways and experimental workflows.

Introduction to FTO and the WNT Signaling Pathway

The FTO protein is a member of the AlkB family of dioxygenases and functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] By removing methyl groups from RNA, FTO influences mRNA stability, splicing, and translation, thereby regulating various cellular processes.

The WNT signaling pathway is a crucial and highly conserved pathway that governs fundamental aspects of cell fate determination, proliferation, migration, and embryonic development.[1][3][4] The WNT pathway is broadly divided into two main branches:

-

Canonical WNT/β-catenin Pathway: In the "off" state, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon WNT ligand binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

-

Non-canonical WNT Pathways: These pathways function independently of β-catenin and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway, which regulate the cytoskeleton, cell polarity, and intracellular calcium levels.

Dysregulation of the WNT signaling pathway is a hallmark of numerous human diseases, most notably cancer.

FTO's Regulatory Role in WNT Signaling

Current research indicates that FTO is a key modulator of the bifurcation between the canonical and non-canonical WNT signaling pathways.

Inhibition of the Canonical WNT/β-catenin Pathway

A significant body of evidence suggests that the loss or inhibition of FTO leads to the downregulation of the canonical WNT/β-catenin signaling pathway. The primary mechanism underlying this inhibition is the upregulation of Dickkopf-1 (DKK1), a potent secreted inhibitor of the WNT pathway. DKK1 functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the WNT-Frizzled-LRP5/6 receptor complex required for canonical pathway activation. Studies have shown that in FTO-depleted cells, DKK1 mRNA and protein levels are significantly increased, leading to a subsequent decrease in β-catenin stabilization and nuclear translocation.

Activation of Non-canonical WNT Pathways

Concurrently with the inhibition of the canonical pathway, FTO depletion has been shown to activate non-canonical WNT signaling, specifically the WNT/PCP and Wnt/Ca2+ pathways. This activation is, at least in part, also mediated by the upregulation of DKK1, which in some cellular contexts can promote non-canonical signaling. The activation of the Wnt/Ca2+ pathway is evidenced by the increased phosphorylation of downstream effectors such as CaMKII and PKCδ.

Quantitative Data on FTO Inhibition and WNT Signaling

While no quantitative data is available for this compound's direct effect on the WNT pathway, the following table summarizes key findings from studies using FTO knockdown or knockout, which can serve as a proxy for the expected effects of a potent FTO inhibitor.

| Experimental System | Method of FTO Inhibition | Key Finding | Quantitative Change | Reference |

| HEK293T cells | shRNA knockdown | Decreased WNT3a-stimulated TOPFlash reporter activity | ~41% decrease | |

| Fto-/- MEFs | Gene knockout | Abrogated WNT3a-induced nuclear β-catenin accumulation | No significant increase in nuclear β-catenin compared to a 61% increase in control cells | |

| HeLa cells | shRNA knockdown | Increased DKK1 mRNA expression | ||

| HeLa cells | shRNA knockdown | Increased secreted DKK1 protein | ||

| Zebrafish embryos | Morpholino knockdown | Reduced β-catenin protein levels | ~90% reduction |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interplay between FTO and the WNT signaling pathway.

TOP/FOPFlash Reporter Assay for Canonical WNT Signaling

This assay is a widely used method to quantify the transcriptional activity of the canonical WNT/β-catenin pathway.

Principle: The TOPFlash plasmid contains a luciferase reporter gene driven by a promoter with multiple TCF/LEF binding sites. The FOPFlash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. Activation of the canonical WNT pathway leads to nuclear β-catenin accumulation, which, along with TCF/LEF transcription factors, drives the expression of the luciferase gene from the TOPFlash reporter. The ratio of TOPFlash to FOPFlash luciferase activity provides a specific measure of WNT signaling.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, HeLa) in a 96-well plate.

-

Co-transfect cells with the TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with the FTO inhibitor (e.g., this compound at various concentrations) or vehicle control for a predetermined time.

-

Stimulate the WNT pathway by adding purified Wnt3a protein or Wnt3a-conditioned media.

-

-

Luciferase Assay:

-

After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the TOP/FOP ratio to determine the specific WNT signaling activity.

-

Western Blot Analysis for β-catenin and DKK1

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates or conditioned media. This is crucial for assessing the levels of β-catenin (total and nuclear) and secreted DKK1.

Protocol:

-

Sample Preparation:

-

For β-catenin analysis, lyse the treated cells and prepare whole-cell, cytoplasmic, and nuclear fractions.

-

For DKK1 analysis, collect the conditioned media from treated cells.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies against β-catenin, DKK1, and a loading control (e.g., GAPDH for whole-cell lysate, Histone H3 for nuclear fraction).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for DKK1 mRNA

Principle: qRT-PCR is used to measure the relative expression levels of specific mRNA transcripts, in this case, DKK1.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR instrument with specific primers for DKK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis:

-

Calculate the relative expression of DKK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

-

Visualizing the FTO-WNT Signaling Axis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Overview of the Canonical and Non-Canonical WNT Signaling Pathways.

References

- 1. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies | PLOS One [journals.plos.org]

- 4. Loss of FTO antagonises Wnt signaling and leads to developmental defects associated with ciliopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Fto-IN-5 Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is a crucial N6-methyladenosine (m6A) RNA demethylase and a validated therapeutic target for a range of diseases, including cancer and obesity. The development of potent and selective FTO inhibitors is of significant interest for both therapeutic applications and as chemical probes to elucidate the biological functions of FTO. Fto-IN-5 has emerged as a potent and selective inhibitor of FTO over its close homolog, ALKBH5. This technical guide provides a comprehensive overview of the structural basis for this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to FTO and its Therapeutic Relevance

The FTO protein is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that plays a central role in epigenetic regulation by removing the methyl group from N6-methyladenosine (m6A) in RNA.[1] This demethylation activity modulates the expression of various genes involved in critical cellular processes. Dysregulation of FTO has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention.[2][3] FTO is known to be involved in several signaling pathways, including the Wnt and PI3K-Akt pathways, and its inhibition has been shown to impact cancer cell proliferation and survival.[4]

This compound: A Potent and Selective FTO Inhibitor

This compound (also referred to as compound 11b in foundational literature) was developed through a fragment-merging strategy, combining key structural features of previously reported FTO inhibitors.[5] This approach led to the identification of a highly potent and selective inhibitor of FTO.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound were determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for FTO over the homologous m6A demethylase, ALKBH5.

| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity Index (ALKBH5/FTO) |

| This compound (11b) | 0.087 | 8.98 | >100 |

Table 1: In vitro inhibitory activity of this compound against FTO and ALKBH5. Data sourced from Prakash M, et al. J Med Chem. 2021.

Structural Basis of this compound Selectivity

The high selectivity of this compound for FTO over ALKBH5 is attributed to specific molecular interactions within the respective active sites. Molecular modeling and structure-activity relationship (SAR) studies have indicated that a key methyl group on the this compound scaffold is crucial for this selectivity.

Molecular Docking Insights

Computational docking studies of this compound into the active sites of FTO and ALKBH5 reveal distinct binding modes that likely underpin its selectivity.

Caption: Figure 1. This compound Binding Specificity

FTO-Regulated Signaling Pathways

Inhibition of FTO by this compound has been shown to modulate downstream signaling pathways implicated in cancer. A prodrug of this compound was observed to upregulate the expression of MYC and downregulate RARA, both of which are established FTO target genes involved in cellular proliferation and differentiation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry aspects of fat mass and obesity associated protein: structure, function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the FTO protein reveals basis for its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary Studies of Fto-IN-5 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented is based on the foundational study by Prakash M, et al., published in the Journal of Medicinal Chemistry in 2021, which details the discovery and initial characterization of this compound.

Introduction to this compound

This compound (also referred to as compound 11b in the primary literature) is a small molecule inhibitor designed through a fragment-merging approach to selectively target the FTO protein. FTO is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in cancer and other diseases. This compound was developed to probe the therapeutic potential of FTO inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial cellular studies of a prodrug of this compound. These studies primarily utilized the human acute monocytic leukemia cell line, NOMO-1.

| Parameter | Cell Line | Value | Reference |

| Inhibitory Activity (IC50) | |||

| FTO Inhibition | - | 87 nM | [1] |

| ALKBH5 Inhibition | - | >100 µM | [1] |

| Cellular Effects | NOMO-1 | ||

| Cell Viability (IC50) | NOMO-1 | ~5 µM (prodrug) | [2] |

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the cellular effects of the this compound prodrug.

Cell Culture

-

Cell Line: Human acute monocytic leukemia (NOMO-1) cells were used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay was employed to assess cell viability.

-

Procedure:

-

NOMO-1 cells were seeded in 96-well plates.

-

The cells were treated with varying concentrations of the this compound prodrug.

-

After a specified incubation period (e.g., 72 hours), the MTT reagent was added to each well.

-

Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) was added.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control, and the IC50 value was determined.

-

RNA Extraction and m6A Quantification

-

Method: Total RNA was extracted from treated and untreated NOMO-1 cells, followed by a quantification of the global m6A levels.

-

Procedure:

-

NOMO-1 cells were treated with the this compound prodrug.

-

Total RNA was isolated using a commercial RNA extraction kit.

-

The concentration and purity of the RNA were determined using a spectrophotometer.

-

Global m6A levels in the mRNA were quantified using an m6A RNA methylation quantification kit (colorimetric or fluorometric). This typically involves the capture of m6A-containing RNA fragments and their subsequent detection.

-

Gene Expression Analysis (RT-qPCR)

-

Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of FTO target genes.

-

Procedure:

-

Total RNA was extracted from treated and untreated NOMO-1 cells as described above.

-

Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

RT-qPCR was carried out using gene-specific primers for MYC, RARA, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative changes in gene expression were calculated using the ΔΔCt method.

-

Signaling Pathways and Mechanisms of Action

The preliminary studies indicate that this compound exerts its anti-leukemic effects by inhibiting the demethylase activity of FTO. This leads to an increase in the global m6A levels in mRNA, which in turn affects the stability and translation of key oncogenic transcripts.

References

Fto-IN-5: A Technical Overview of its Role in Oncogene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated protein (FTO), has emerged as a critical regulator of gene expression and a key player in the development and progression of various cancers.[1][2][3] Its enzymatic activity, which removes methyl groups from mRNA, directly impacts the stability, translation, and splicing of numerous transcripts, including those of prominent oncogenes.[4] Consequently, FTO has become an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of Fto-IN-5, a representative small molecule inhibitor of FTO, and its role in the regulation of oncogenes. We will detail its mechanism of action, its effects on key oncogenic signaling pathways, and provide comprehensive experimental protocols for its characterization.

Introduction to FTO: An Oncogenic RNA Demethylase

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in post-transcriptional gene regulation.[5] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. FTO was the first identified m6A demethylase, and its overexpression has been linked to a variety of malignancies, including acute myeloid leukemia (AML), breast cancer, and gastric cancer.

FTO exerts its oncogenic functions by removing m6A marks from the transcripts of key oncogenes, such as MYC and E2F1. This demethylation can lead to increased mRNA stability and translation, resulting in the overexpression of these oncoproteins and the promotion of cancer cell proliferation, survival, and resistance to therapy. The development of potent and selective FTO inhibitors, such as this compound, represents a promising therapeutic strategy to counteract these effects.

This compound: A Representative FTO Inhibitor

While "this compound" is used here as a representative name, this guide draws upon the well-characterized properties of potent FTO inhibitors like FB23-2 and others. These inhibitors are designed to competitively bind to the active site of FTO, preventing the demethylation of its target mRNAs.

Mechanism of Action

This compound functions as a competitive inhibitor of FTO's m6A demethylase activity. By occupying the enzyme's active site, it prevents the binding of m6A-modified RNA substrates. This leads to a global increase in m6A levels within the cell, particularly on the transcripts of FTO's target oncogenes. The increased m6A modification of these oncogene mRNAs can lead to their decreased stability and/or translational efficiency, ultimately resulting in reduced oncoprotein levels and suppression of the malignant phenotype.

Quantitative Data on FTO Inhibitor Activity

The following tables summarize the in vitro efficacy of representative FTO inhibitors across various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of FTO

| Compound | IC50 (nM) | Assay Type | Reference |

| Representative Inhibitor C6 | 780 | Enzymatic Inhibition Assay | |

| Representative Inhibitor 18097 | 640 | HPLC-MS/MS based demethylation assay | |

| Representative Inhibitor 14a | 1500 | In vitro demethylation assay |

Table 2: Anti-proliferative Activity of FTO Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | FB23 | 15.51 | |

| BT-549 | Breast Cancer | FB23 | 11.19 | |

| KYSE-150 | Esophageal Cancer | C6 | 2.17 | |

| TE-1 | Esophageal Cancer | C6 | 0.95 | |

| EC109 | Esophageal Cancer | C6 | 0.83 | |

| AGS | Gastric Cancer | FTO-43N | ~5 | |

| SNU-16 | Gastric Cancer | FTO-43N | ~10 | |

| KATOIII | Gastric Cancer | FTO-43N | ~2.5 |

Signaling Pathways Modulated by this compound

FTO inhibition by this compound has been shown to impact key oncogenic signaling pathways, primarily through the regulation of critical downstream effectors.

The FTO-MYC Axis

The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to demethylate m6A in MYC mRNA, leading to its increased stability and translation. By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, which can lead to its degradation and a subsequent reduction in c-Myc protein levels. This suppression of c-Myc activity is a key mechanism by which FTO inhibitors exert their anti-cancer effects.

Caption: FTO-MYC oncogenic axis and its inhibition by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Overexpression of FTO has been shown to promote glycolysis in breast cancer cells through the activation of the PI3K/AKT pathway. Inhibition of FTO leads to a downregulation of PI3K and AKT phosphorylation, thereby suppressing this pro-tumorigenic pathway.

Caption: FTO's role in the PI3K/AKT signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. Studies have shown a complex interplay between FTO and Wnt signaling. Loss of FTO has been demonstrated to downregulate canonical Wnt signaling by preventing the nuclear translocation of β-catenin. This suggests that FTO inhibitors could modulate Wnt-driven tumorigenesis.

Caption: FTO's influence on the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro FTO Enzymatic Assay

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA oligonucleotide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant FTO enzyme, and the m6A-containing RNA substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Initiate the reaction by adding the FTO enzyme mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of demethylated product using a suitable detection method.

-

Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

m6A Dot Blot Assay

This assay provides a semi-quantitative measurement of global m6A levels in total RNA following treatment with this compound.

Materials:

-

Total RNA isolated from cells treated with this compound or vehicle control

-

Nitrocellulose or nylon membrane

-

UV cross-linker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-m6A primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Denature the RNA samples by heating at 95°C for 3 minutes and then immediately place on ice.

-

Spot serial dilutions of the RNA onto the membrane.

-

Cross-link the RNA to the membrane using a UV cross-linker.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the dot intensity. Methylene blue staining can be used as a loading control.

RNA Immunoprecipitation (RIP) followed by qPCR

This technique is used to determine if FTO directly binds to specific oncogene mRNAs and if this binding is affected by this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RIP lysis buffer

-

Anti-FTO antibody and isotype control IgG

-

Protein A/G magnetic beads

-

RNA purification kit

-

Reverse transcriptase and qPCR reagents

-

Primers for target oncogene mRNAs (e.g., MYC) and a negative control transcript

Procedure:

-

Lyse the cells and prepare whole-cell extracts.

-

Incubate the extracts with anti-FTO antibody or IgG control pre-coupled to magnetic beads overnight at 4°C.

-

Wash the beads to remove non-specific binding.

-

Elute the RNA from the beads and purify it.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the abundance of the target oncogene mRNA in the immunoprecipitated samples by qPCR.

-

Calculate the enrichment of the target mRNA in the FTO RIP relative to the IgG control.

Western Blot Analysis

This standard technique is used to measure the protein levels of oncogenes (e.g., c-Myc) and signaling proteins (e.g., p-AKT, AKT) following this compound treatment.

Materials:

-

Protein lysates from cells treated with this compound or vehicle control

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer

-

Primary antibodies against the proteins of interest (e.g., anti-c-Myc, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Use a loading control like β-actin for normalization.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound, as a representative inhibitor of the FTO m6A demethylase, holds significant promise as a therapeutic agent for the treatment of various cancers. Its ability to modulate the expression of key oncogenes like MYC through the regulation of mRNA methylation provides a targeted approach to inhibit tumor growth and survival. The experimental protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other FTO inhibitors. Further research into the in vivo efficacy, safety, and potential combination therapies will be crucial for translating the therapeutic potential of FTO inhibition into clinical practice.

References

- 1. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTO Promotes Adipogenesis through Inhibition of the Wnt/β-catenin Signaling Pathway in Porcine Intramuscular Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The lipid metabolism gene FTO influences breast cancer cell energy metabolism via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fto-IN-5 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-5 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme is frequently dysregulated in various human cancers and plays a crucial role in tumor development, progression, and drug resistance. By removing the m6A modification from RNA, FTO can alter the stability and translation of numerous cancer-related transcripts, thereby promoting oncogenic signaling pathways. Inhibition of FTO with small molecules like this compound presents a promising therapeutic strategy for a range of malignancies.

These application notes provide a comprehensive guide for the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

This compound: Chemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₁₈Cl₂N₆O₆ |

| Molecular Weight | 545.33 g/mol |

| CAS Number | 2763577-75-7 |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a competitive inhibitor of the FTO enzyme. It binds to the active site of FTO, preventing the demethylation of m6A-modified RNA. This leads to an accumulation of m6A marks on target transcripts, which can subsequently alter their stability and translation. The primary downstream effect of FTO inhibition is the modulation of various oncogenic signaling pathways that are dependent on the expression of FTO target genes.

Figure 1: Simplified signaling pathway of this compound action. This compound inhibits the FTO protein in the nucleus, leading to an accumulation of m6A-modified RNA. This results in altered mRNA stability and translation in the cytoplasm, ultimately downregulating oncogenic pathways and inhibiting cancer cell phenotypes.

Data Presentation: In Vitro Efficacy of FTO Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FTO inhibitors in different cancer cell lines, providing a comparative reference for designing experiments with this compound. Note that specific IC50 values for this compound are not yet widely published in the public domain and should be determined empirically for the cell line of interest.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| FB23-2 | NB4 (Acute Myeloid Leukemia) | 2.6 | --INVALID-LINK-- |

| Dac51 | - | 0.4 | --INVALID-LINK-- |

| FTO-IN-8 | SNU16 (Gastric Cancer) | 17.7 | --INVALID-LINK-- |

| FTO-IN-8 | KATOIII (Gastric Cancer) | 35.9 | --INVALID-LINK-- |

| FTO-IN-8 | AGS (Gastric Cancer) | 20.3 | --INVALID-LINK-- |

| MO-I-500 | - | 8.7 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (545.33 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Figure 2: Workflow for preparing this compound stock solution.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.[2]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of this compound on the protein levels of FTO and its downstream targets.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FTO, anti-MYC, anti-ß-catenin, anti-p-Akt, and a loading control like anti-ß-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is to measure the effect of this compound on the mRNA levels of FTO target genes.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., MYC, RARA) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Treat cells with this compound as described for the Western blot analysis.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression.

Figure 3: General experimental workflow for studying this compound in a cancer cell line.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Dosage of FTO Inhibitors for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. As the first identified RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO has been linked to various cancers and obesity, making its inhibition a promising strategy for therapeutic intervention.

This document provides detailed application notes and protocols for determining the optimal dosage of FTO inhibitors for in vivo studies. While specific in vivo dosage data for the potent and selective FTO inhibitor, Fto-IN-5, is not currently available in the public domain, this guide compiles and presents data from preclinical studies of other well-characterized FTO inhibitors. These include IOX3, FB23, FB23-2, and C6. The provided protocols and data tables can serve as a valuable starting point for researchers to design and execute their own in vivo experiments with this compound or other novel FTO inhibitors.

It is imperative to note that the optimal dosage for any new compound, including this compound, must be determined empirically through rigorous dose-finding studies. The information presented herein should be used as a reference for initiating such studies.

FTO Signaling Pathway

The FTO protein influences multiple downstream signaling pathways implicated in cancer and obesity. Its primary mechanism involves the demethylation of m6A on target mRNAs, which can alter their stability, translation, and subsequent protein expression. Key pathways affected by FTO activity include the PI3K/AKT/mTOR and WNT signaling cascades.

Quantitative Data from In Vivo Studies of FTO Inhibitors

The following tables summarize the available quantitative data from in vivo studies of various FTO inhibitors in mouse models. This information can guide the initial dose selection for this compound in similar preclinical models.

Table 1: In Vivo Efficacy of FTO Inhibitors in Cancer Models

| Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |

| FB23-2 | Nasopharyngeal Carcinoma (NPC) Xenograft | Nude Mice | Not specified | Not specified | Enhanced sensitivity of NPC cells to radiotherapy. | [1] |

| C6 | Esophageal Cancer Xenograft (EC109 cells) | Nude Mice | 60 mg/kg | Oral | Significantly inhibited tumor growth. | [2] |

| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) Xenograft | NRGS Mice | Not specified | Not specified | Synergized with T cell treatment to suppress AML progression and prolong survival. | [3] |

| CS2 (Brequinar) | Acute Myeloid Leukemia (AML) Xenograft | NRGS Mice | Not specified | Not specified | Synergized with T cell treatment to suppress AML progression and prolong survival. | [3] |

| Rhein | Breast Cancer (4T1 cells) | Nude Mice | Not specified | Intraperitoneal | Suppressed tumor growth. | [4] |

Table 2: In Vivo Studies of FTO Inhibitors in Metabolic Disease Models

| Inhibitor | Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |